β-D-Glucopyranuronosylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

β-D-Glucopyranuronosylamine is a compound that is synthesized from D-Glucurono-3,6-lactone . It is also known as N-(2-Phenylethyl)-β-D-glucopyranuronosylamine .

Synthesis Analysis

The synthesis of β-D-Glucopyranuronosylamine in water has been reported. When sodium D-glucuronate was reacted with ammonia and/or volatile ammonium salts in water, a mixture of β-D-Glucopyranuronosylamine and ammonium N-β-D-glucopyranuronosyl carbamate was obtained . The use of saturated ammonium carbamate led to the fastest rates and the highest final yields of β-D-Glucopyranuronosylamine .Molecular Structure Analysis

The molecular formula of β-D-Glucopyranuronosylamine is C14H19NO6 . It has an average mass of 297.304 Da and a monoisotopic mass of 297.121246 Da .Wissenschaftliche Forschungsanwendungen

Synthesis and Kinetic Study : Ghadban et al. (2011) conducted a detailed kinetic study on the synthesis of β-D-glucopyranuronosylamine in water. They found that higher ammonia and/or ammonium salt concentrations resulted in faster conversion of the starting sugar into intermediate species and the final products. This research highlights the synthetic potential of β-D-glucopyranuronosylamine in aqueous solutions, demonstrating its usefulness in various chemical processes (Ghadban et al., 2011).

Medical Imaging and Cancer Diagnosis : Jin et al. (2018) developed a near-infrared fluorescent probe based on β-glucuronidase for real-time detection in living cells and animals. This probe has been successfully used in cancer diagnosis and therapy, demonstrating the potential of β-D-glucopyranuronosylamine derivatives in medical imaging (Jin et al., 2018).

Immunological Activation : Chen and Seviour (2007) discussed the effectiveness of β-glucans, including β-D-glucopyranuronosylamine, in treating diseases like cancer and infections. These compounds act as immunological activators by stimulating the immune system (Chen & Seviour, 2007).

Hexosamine Pathway Research : Kaneto et al. (2001) explored how the hexosamine pathway, involving compounds like β-D-glucopyranuronosylamine, impacts pancreatic β-cell function. Their findings suggest that activation of this pathway leads to deterioration of β-cell function, a critical insight for diabetes research (Kaneto et al., 2001).

Textile Industry Applications : Bezerra et al. (2020) reviewed the role of β-cyclodextrin, a compound related to β-D-glucopyranuronosylamine, in the textile industry. They highlighted its use in dyeing, finishing, and wastewater treatment, showing the broad industrial applications of these compounds (Bezerra et al., 2020).

Physicochemical and Biological Properties : Yuan et al. (2019) critically reviewed the modifications on the physicochemical and biological properties of β-glucan. They focused on expanding the applications for modified β-glucan in disease prevention and as ingredients in functional foods and cosmetics (Yuan et al., 2019).

Immunomodulation : Han et al. (2020) provided a mini-review on the structure-functional activity relationship of β-glucans for immunomodulation. They emphasized how different structures of β-glucans from various sources can lead to different immune responses (Han et al., 2020).

β-Glucuronidase Inhibitors Research : Iqbal et al. (2022) synthesized 2-aminopyrimidine derivatives and evaluated them as β-glucuronidase inhibitors, showcasing the potential of β-D-glucopyranuronosylamine derivatives in pharmaceutical research (Iqbal et al., 2022).

Zukünftige Richtungen

Eigenschaften

CAS-Nummer |

163659-65-2 |

|---|---|

Produktname |

β-D-Glucopyranuronosylamine |

Molekularformel |

C6H11NO6 |

Molekulargewicht |

193.155 |

IUPAC-Name |

(2S,3S,4S,5R,6R)-6-amino-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C6H11NO6/c7-5-3(10)1(8)2(9)4(13-5)6(11)12/h1-5,8-10H,7H2,(H,11,12)/t1-,2-,3+,4-,5+/m0/s1 |

InChI-Schlüssel |

GUBZNLBDQBXDQM-CIOUUCGESA-N |

SMILES |

C1(C(C(OC(C1O)N)C(=O)O)O)O |

Synonyme |

1-Amino-1-deoxy-β-D-glucopyranuronic Acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

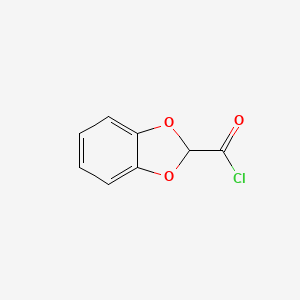

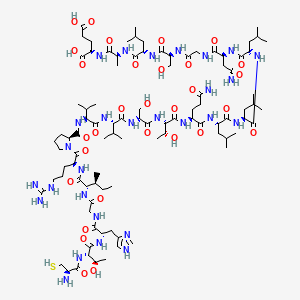

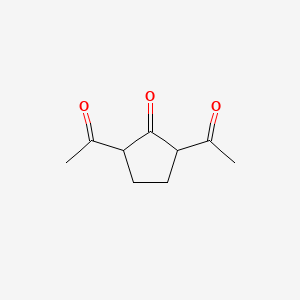

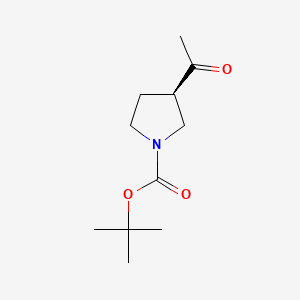

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H-Pyrido[4,3-e][1,3]thiazine](/img/structure/B570449.png)

![N-[4-Amino-2-chloro-6-[[(2S,3S,4R,5R)-3-fluoro-4,5-dihydroxyoxan-2-yl]amino]pyrimidin-5-yl]formamide](/img/structure/B570456.png)

![N-[4-Amino-2-chloro-6-[[(2R,3S,4R,5R)-3-fluoro-4,5-dihydroxyoxan-2-yl]amino]pyrimidin-5-yl]formamide](/img/structure/B570457.png)

![Methyl 2-mercaptobenzo[D]thiazole-4-carboxylate](/img/structure/B570462.png)